molecular formula C8H4FN3 B1457785 7-Fluoro-1H-indazole-3-carbonitrile CAS No. 1352395-36-8

7-Fluoro-1H-indazole-3-carbonitrile

Cat. No. B1457785
M. Wt: 161.14 g/mol
InChI Key: UGZPHJQZVGTIGZ-UHFFFAOYSA-N
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Description

7-Fluoro-1H-indazole-3-carbonitrile is a heterocyclic compound with the following chemical formula: C8H4FN3 . It belongs to the indazole family of heterocyclic compounds. Indazoles have gained significant attention in medicinal chemistry due to their diverse applications, including as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .


Synthesis Analysis

Several synthetic approaches have been explored for the preparation of indazoles. Notably, transition metal-catalyzed reactions have yielded good to excellent yields with minimal byproducts. For instance, a Cu(OAc)2-catalyzed method facilitates the formation of 1H-indazoles by N–N bond formation using oxygen as the terminal oxidant. This strategy has been successfully employed to synthesize a wide variety of 1H-indazoles .


Molecular Structure Analysis

The molecular structure of 7-Fluoro-1H-indazole-3-carbonitrile consists of an indazole core with a fluorine atom at the 7-position and a cyano group (carbonitrile) at the 3-position. The compound’s chemical formula is C8H4FN3 .

Scientific Research Applications

Photostable NIR Probe for Mitochondria

One notable application of a derivative of 7-Fluoro-1H-indazole-3-carbonitrile is in the field of bioimaging, particularly as a photostable near-infrared (NIR) probe for mitochondria in living cells. The development of Indazo-Fluors, which are donor-acceptor-type biheteroaryl fluorophores synthesized through palladium-catalyzed oxidative C-H/C-H cross-coupling of electron-deficient 2H-indazoles, showcases the utility of these compounds. A specific derivative, Indazo-Fluor 3l, was highlighted for its low molecular weight and emission wavelength over 720 nm in the solid state, indicating its potential as a superior photostable and low cytotoxicity agent for in vivo mitochondria imaging compared to commercially available trackers (Cheng et al., 2016).

Organic Synthesis

In organic synthesis, 7-Fluoro-1H-indazole-3-carbonitrile derivatives have been utilized in the development of novel tricyclic compounds. For example, novel pyrimido[1,2-b]indazole-3-carbonitrile derivatives, which contain both biologically active pyrimidine and indazole templates, were synthesized using a base-catalyzed three-component reaction. This reaction highlights the versatility of 7-Fluoro-1H-indazole-3-carbonitrile derivatives in constructing complex molecular architectures that could have further applications in medicinal chemistry and drug development (Shinde & Jeong, 2016).

properties

IUPAC Name

7-fluoro-1H-indazole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4FN3/c9-6-3-1-2-5-7(4-10)11-12-8(5)6/h1-3H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGZPHJQZVGTIGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)NN=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Fluoro-1H-indazole-3-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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